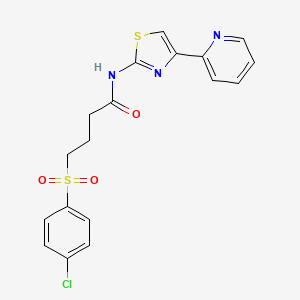

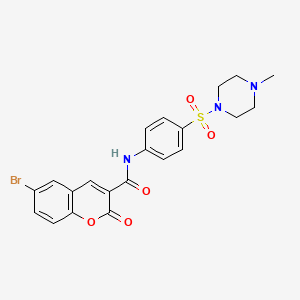

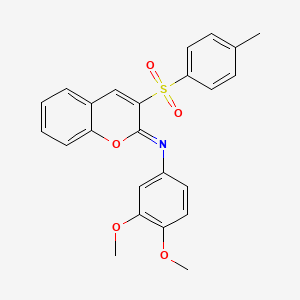

![molecular formula C23H19N3O2S B2409189 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 898449-82-6](/img/structure/B2409189.png)

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, closely related to the specified compound, have been synthesized and evaluated for their potential as antibacterial agents and α-chymotrypsin enzyme inhibitors. These derivatives exhibit significant antibacterial activity against both gram-negative and gram-positive bacteria, with certain compounds showing comparable or superior activity to standard antibiotics like ciprofloxacin against S. typhi, K. pneumoniae, and S. aureus. Moreover, their moderate anti-enzymatic potential against α-chymotrypsin enzyme has been identified, indicating a possible therapeutic application in targeting specific enzymes. Computational docking studies have supported these findings by identifying active binding sites correlating with bioactivity data, thus emphasizing the scientific interest in oxadiazole derivatives for drug development (Siddiqui et al., 2014).

Antimicrobial and Cytotoxicity Studies

Research into novel oxadiazole derivatives, including structures related to the specified chemical compound, has demonstrated these compounds' significant antimicrobial activities. They have been shown to be effective against a range of bacterial strains, including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Candida albicans. Their activity is often attributed to the presence of specific moieties that enhance their antibacterial efficacy. Additionally, the cytotoxicity of these compounds has been evaluated, revealing varying degrees of cytotoxic effects against NIH/3T3 cells, which is crucial for understanding their safety profile for potential therapeutic applications (Kaplancıklı et al., 2012).

Antitumor and Antioxidant Activities

Another study focused on the pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have demonstrated binding and moderate inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Their potential in treating inflammatory conditions, reducing tumor growth, and mitigating oxidative stress highlights the versatility of oxadiazole derivatives in addressing a wide range of pathologies, thereby reinforcing their value in medicinal chemistry and drug discovery (Faheem, 2018).

Mechanism of Action

Target of Action

The primary targets of the compound N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide are currently unknown

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c1-29-19-14-12-18(13-15-19)22-25-26-23(28-22)24-21(27)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,24,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFPYFYMZRLJRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

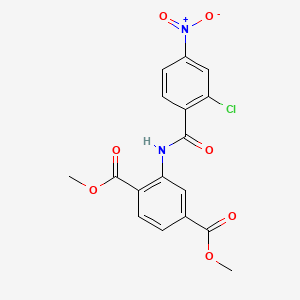

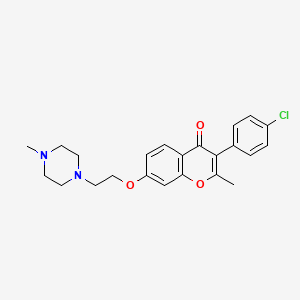

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)

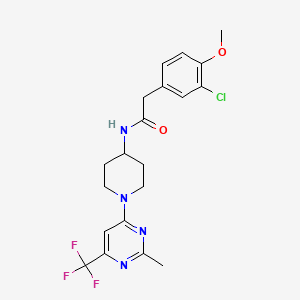

![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)

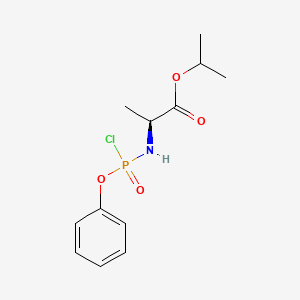

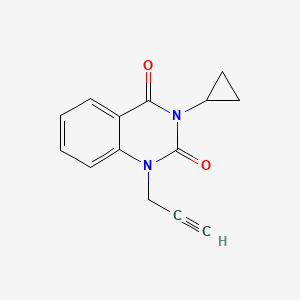

![7-(10-{[(4-Chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2409114.png)

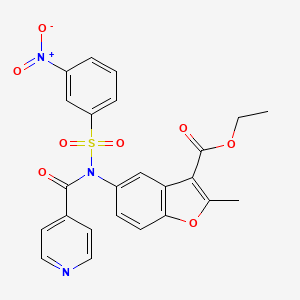

![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)